An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine (CAS: 175965-82-9)
An In-depth Technical Guide to 4-Ethoxy-2-fluoropyridine (CAS: 175965-82-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluoropyridine, a key building block in medicinal chemistry. This document outlines its physicochemical properties, a detailed synthesis protocol, spectroscopic data, safety information, and its application in the synthesis of targeted therapeutics, specifically focusing on its role as a precursor to the c-Met kinase inhibitor, BMS-777607.
Physicochemical and Safety Data
4-Ethoxy-2-fluoropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its key properties and safety information are summarized below.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 4-Ethoxy-2-fluoropyridine.
| Property | Value | Reference |
| CAS Number | 175965-82-9 | |
| Molecular Formula | C₇H₈FNO | [1][2] |
| Molecular Weight | 141.14 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 187.1 °C at 760 mmHg | [3] |
| Density | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Safety and Handling
4-Ethoxy-2-fluoropyridine is classified as harmful and requires careful handling in a laboratory setting.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4]
Synthesis of 4-Ethoxy-2-fluoropyridine
A common and effective method for the synthesis of 4-Ethoxy-2-fluoropyridine is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl-substituted pyridine followed by nucleophilic substitution with an ethyl halide.
Reaction Scheme
Caption: Williamson Ether Synthesis of 4-Ethoxy-2-fluoropyridine.
Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5][6][7][8]
Materials:
-
2-Fluoro-4-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Ethoxy-2-fluoropyridine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the three protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5-6.7 | dd | |
| H-5 | ~6.7-6.9 | dd | |
| H-6 | ~7.8-8.0 | d | |
| -OCH₂- | ~4.0-4.2 | q | ~7.0 |
| -CH₃ | ~1.3-1.5 | t | ~7.0 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163-167 (d, ¹JCF ≈ 240 Hz) |
| C-3 | ~95-100 (d, JCF ≈ 4 Hz) |
| C-4 | ~165-170 |
| C-5 | ~105-110 (d, JCF ≈ 15 Hz) |
| C-6 | ~145-150 (d, JCF ≈ 15 Hz) |
| -OCH₂- | ~63-67 |
| -CH₃ | ~14-16 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Technique | Expected m/z |
| Electron Ionization (EI) | [M]⁺ = 141.06 |
| Electrospray Ionization (ESI) | [M+H]⁺ = 142.07 |
Application in Drug Development: Synthesis of BMS-777607
4-Ethoxy-2-fluoropyridine is a crucial intermediate in the synthesis of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][9][10][11] The c-Met signaling pathway is often dysregulated in various cancers, making it an attractive target for cancer therapy.
The c-Met Signaling Pathway
The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion. Aberrant activation of this pathway is implicated in tumor growth and metastasis.
Caption: The c-Met Signaling Pathway and Inhibition by BMS-777607.
Synthetic Workflow for BMS-777607
4-Ethoxy-2-fluoropyridine serves as a key building block for the synthesis of the pyridone core of BMS-777607. The following diagram illustrates a plausible synthetic workflow.
Caption: Synthetic Workflow from 4-Ethoxy-2-fluoropyridine to BMS-777607.
This workflow highlights the importance of 4-Ethoxy-2-fluoropyridine as a starting material for constructing complex, biologically active molecules. The ethoxy group at the 4-position and the fluorine atom at the 2-position provide key handles for the subsequent chemical transformations required to build the final drug candidate.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-2-fluoropyridine | 175965-82-9 [sigmaaldrich.com]
- 4. 4-Ethoxy-2-Fluoropyridine CAS#: 175965-82-9 [chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BMS-777607 - Biochemicals - CAT N°: 18517 [bertin-bioreagent.com]
- 10. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]
